
Dihydroxy(oxo)phosphanium;ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(oxo)phosphanium;ethanamine is a compound that combines the properties of both phosphorus and amine groups The compound is known for its unique chemical structure, which includes a phosphorus atom bonded to two hydroxyl groups and one oxo group, along with an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;ethanamine typically involves the reaction of phosphorus-containing compounds with amines under controlled conditions. One common method involves the reaction of a halogenophosphine with an ethanamine derivative in the presence of a base. This reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems are sometimes employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxy(oxo)phosphanium;ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Dihydroxy(oxo)phosphanium;ethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: It is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the production of specialty chemicals, including flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of dihydroxy(oxo)phosphanium;ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxyl and oxo groups, which can donate electron density to form new bonds. Additionally, the ethanamine group can interact with biological targets, potentially leading to enzyme inhibition or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dihydroxy(oxo)phosphanium;ethanamine include other phosphorus-containing amines and phosphoric acid derivatives. Examples include:
Phosphoric acid: A simple phosphorus compound with three hydroxyl groups.
Phosphonates: Compounds with a phosphorus atom bonded to carbon and oxygen atoms.
Phosphinates: Similar to phosphonates but with different bonding arrangements
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
138845-17-7 |
|---|---|
Molekularformel |
C2H9NO3P+ |
Molekulargewicht |
126.07 g/mol |
IUPAC-Name |
dihydroxy(oxo)phosphanium;ethanamine |
InChI |
InChI=1S/C2H7N.HO3P/c1-2-3;1-4(2)3/h2-3H2,1H3;(H-,1,2,3)/p+1 |
InChI-Schlüssel |
ZVAMRWSZNJQWHL-UHFFFAOYSA-O |
Kanonische SMILES |
CCN.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


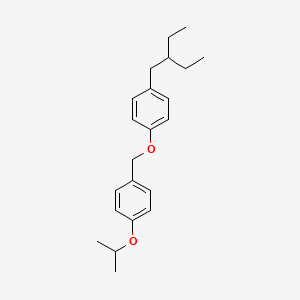
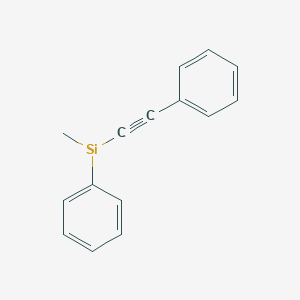
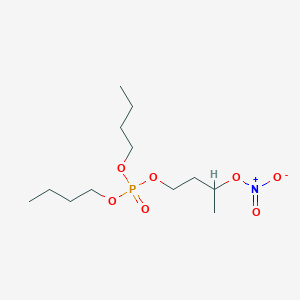
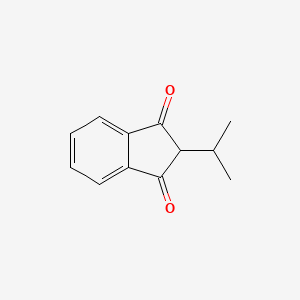

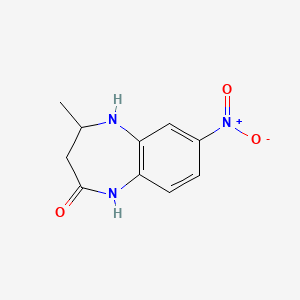
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
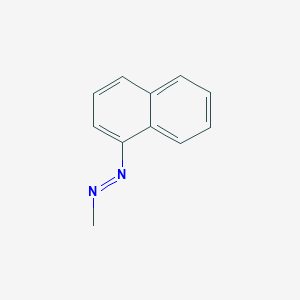
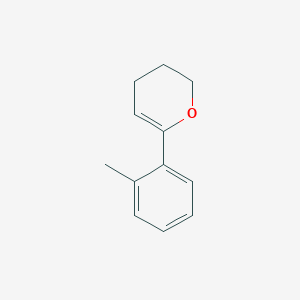
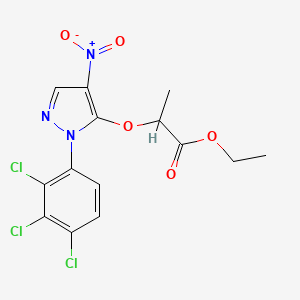
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

